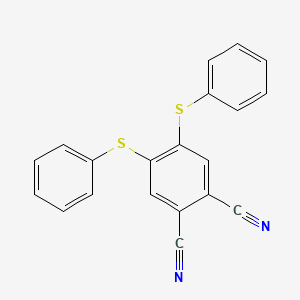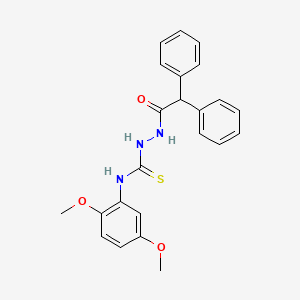
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C20H12N2S2 and a molecular weight of 344.453 g/mol . This compound is characterized by the presence of two phenylsulfanyl groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with thiophenol in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
4,5-Dichlorophthalonitrile+2Thiophenol→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key factors in industrial production would include optimizing reaction conditions, ensuring high purity of reagents, and implementing efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with substituted phenylsulfanyl groups.
Scientific Research Applications
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. The cyano groups can also play a role in the compound’s binding affinity to certain targets.
Comparison with Similar Compounds
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile can be compared with other similar compounds such as:
- 3,6-Difluoro-4,5-bis(phenylsulfanyl)benzene-1,2-dicarbonitrile
- 4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile
These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly impact the compound’s chemical properties and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
147699-67-0 |
|---|---|
Molecular Formula |
C20H12N2S2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4,5-bis(phenylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2S2/c21-13-15-11-19(23-17-7-3-1-4-8-17)20(12-16(15)14-22)24-18-9-5-2-6-10-18/h1-12H |
InChI Key |
XOHYJKFIHOYQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B10864574.png)
![3-(3,5-Di-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole-6,7-dicarbonitrile](/img/structure/B10864579.png)
![dimethyl 1-[2-(1H-indol-3-yl)ethyl]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10864580.png)
![2-[4-[4-(4-quinoxalin-2-ylphenyl)phenyl]phenyl]quinoxaline](/img/structure/B10864581.png)
![2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide](/img/structure/B10864585.png)

![2-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10864594.png)
![N-[(3-chloro-1H-indol-2-yl)methyl]butan-1-amine](/img/structure/B10864612.png)

![1-(3,3-Diphenylpropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10864627.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10864628.png)
![2-{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10864643.png)
![(Z)-1-(3,4-dimethoxyphenyl)-N-[[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]ethanimine](/img/structure/B10864649.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864665.png)
